Balanced Lipophilicity (XLogP3 = 2.3) Enables Superior Cellular Permeability vs. 4-Fluoro Analog
The lipophilicity of 4-Chloro-1-indanone (XLogP3 = 2.3) is significantly higher than that of its 4-fluoro counterpart (XLogP3 = 1.8) [1][2]. This difference of 0.5 log units places 4-Chloro-1-indanone in a more optimal range for passive membrane permeability, a critical parameter for intracellular target engagement, while the 4-fluoro analog may be less effective in crossing lipid bilayers [3][4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-Fluoro-1-indanone: 1.8 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem |
Why This Matters
This 0.5 log unit increase in lipophilicity suggests improved cellular permeability, which is often a key driver in selecting a halogenated building block for cell-based assays or prodrug strategies.
- [1] PubChem. (2026). '4-chloro-2,3-dihydro-1H-inden-1-one', Compound Summary CID 11332681. View Source
- [2] PubChem. (2026). '4-Fluoro-1-indanone', Compound Summary CID 12174986. View Source
- [3] Lipinski, C. A. et al. (2001). 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
- [4] Waring, M. J. (2010). 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235-248. View Source
